molecular formula C19H18BrN3O3 B6347283 4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 666827-69-6

4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347283
CAS RN: 666827-69-6
M. Wt: 416.3 g/mol
InChI Key: IJBAMVNXGVZYBH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (4-BTPPA) is an important organic compound that has been widely studied and has many applications in scientific research. It is a heterocyclic compound with a pyrimidine ring connected to a phenyl ring, with a bromine atom and three methoxy groups attached to the phenyl ring. 4-BTPPA has been found to have a variety of properties and applications in laboratory experiments, including its use as a substrate for enzymes, a receptor agonist, and a fluorescent dye.

Scientific Research Applications

Tyrosine Kinase Inhibition

4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been explored for its potential as a tyrosine kinase inhibitor. In one study, its analogue, PD 158780, showed potent inhibitory effects on the epidermal growth factor receptor (EGFR), a key player in cell signal transduction, by competitively binding at the ATP site of these enzymes (Rewcastle et al., 1998).

Quantum Chemical Characterization

The compound has been subject to quantum chemical methods to identify its hydrogen bonding sites, offering insights into its molecular interactions and potential for drug design. A study focused on understanding the hydrogen bonding characteristics of similar pyrimidine compounds, highlighting the significance of nitrogen atoms in the pyrimidine nucleus as major hydrogen bonding sites (Traoré et al., 2017).

Synthesis of Pyrimidine Derivatives

Efforts have been made to synthesize and optimize derivatives of pyrimidine compounds like 4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. These derivatives find application in pharmaceutical and chemical fields. A study focused on establishing rapid synthetic methods for such compounds, proving their importance as intermediates in the synthesis of active compounds (Hou et al., 2016).

Antimicrobial Potential

The antimicrobial potential of derivatives of this compound has been investigated. One study synthesized a series of derivatives and evaluated their in vitro antimicrobial potential against various bacterial and fungal species, highlighting the compound's utility in developing new antimicrobial agents (Kumar et al., 2019).

Anticancer Properties

Additionally, certain derivatives of this compound have been explored for their anticancer properties. For instance, studies have evaluated the antiproliferative potential of these derivatives against human cancer cell lines, suggesting their potential as lead compounds for drug development (Thanusu et al., 2010).

properties

IUPAC Name

4-(4-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBAMVNXGVZYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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